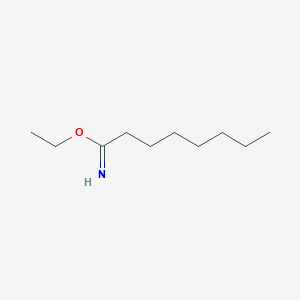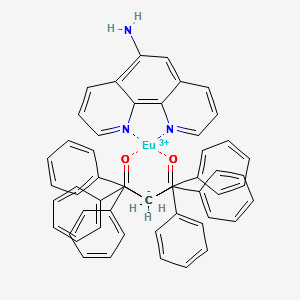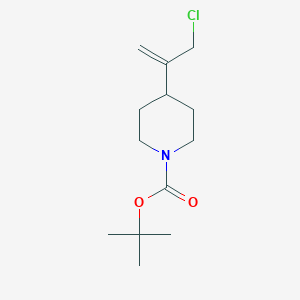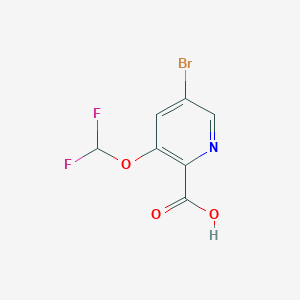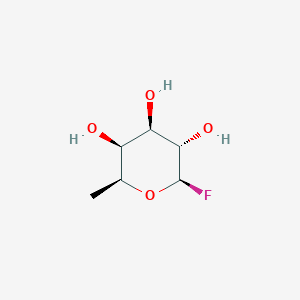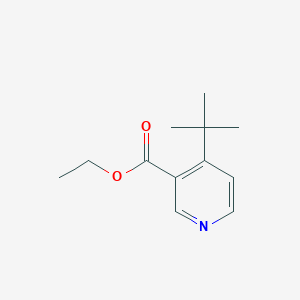
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles and their derivatives have gained significant attention due to their diverse applications in medicinal, agricultural, and materials chemistry .
準備方法
The synthesis of Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate typically involves the use of metal-catalyzed reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and high yield . The reaction conditions often involve the use of copper salts, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent like water or a mixture of water and an organic solvent at room temperature .
化学反応の分析
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted triazoles .
科学的研究の応用
作用機序
The mechanism of action of Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds, van der Waals forces, and dipole-dipole interactions with enzymes, proteins, and receptors. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects . For example, in anticancer applications, the compound may inhibit specific enzymes involved in cell proliferation .
類似化合物との比較
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
What sets this compound apart is its unique combination of a lithium ion and a sulfinate group, which may confer distinct chemical and biological properties .
特性
分子式 |
C3H3BrLiN3O2S |
|---|---|
分子量 |
232.0 g/mol |
IUPAC名 |
lithium;5-bromo-3-methyltriazole-4-sulfinate |
InChI |
InChI=1S/C3H4BrN3O2S.Li/c1-7-3(10(8)9)2(4)5-6-7;/h1H3,(H,8,9);/q;+1/p-1 |
InChIキー |
JIZOXTGYJQEIHH-UHFFFAOYSA-M |
正規SMILES |
[Li+].CN1C(=C(N=N1)Br)S(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


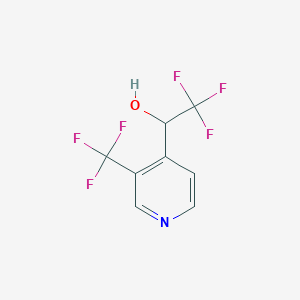
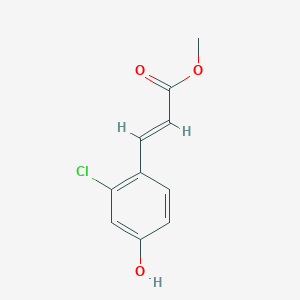

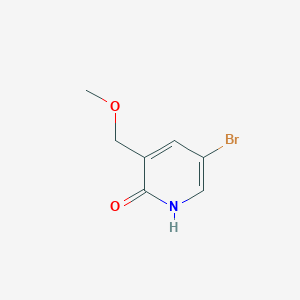
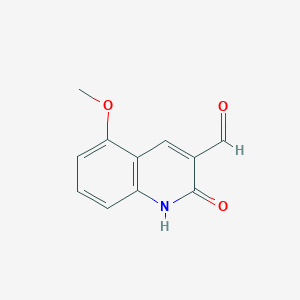
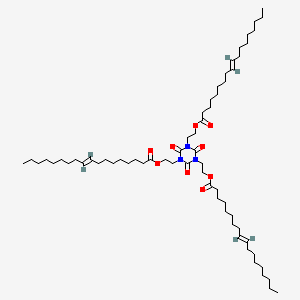
![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
